molecular formula C9H8N2 B149083 4-Methylquinazoline CAS No. 700-46-9

4-Methylquinazoline

Cat. No. B149083
CAS RN: 700-46-9
M. Wt: 144.17 g/mol
InChI Key: JWEOEZZCZCCPJL-UHFFFAOYSA-N
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Description

4-Methylquinazoline (4-MeQ) is a chemical compound that has been identified as a minor component of the male sex pheromone in Nasonia vitripennis, a parasitoid wasp species. It is synthesized in the abdomen of males and, at certain doses, can synergize the response of virgin females to other pheromone components, although it is not attractive on its own .

Synthesis Analysis

The synthesis of quinazoline derivatives, including those related to 4-Methylquinazoline, has been explored in various studies. A traceless solid-phase synthesis method has been developed for 2,4-diaminoquinazolines, which involves the condensation of 2-aminobenzonitriles and amines starting from an acyl isothiocyanate resin . Additionally, a novel synthesis route for protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has been reported, which is relevant to the synthesis of quinazoline derivatives .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives has been analyzed in the context of their binding to protein kinases. X-ray crystallographic studies have shown that 4-anilinoquinazolines bind in the ATP site of kinases, with the quinazoline ring system oriented along the peptide strand that links the two domains of the protein .

Chemical Reactions Analysis

Quinazoline derivatives have been shown to participate in various chemical reactions. For instance, the [4+2] annulation reaction has been used for the asymmetric synthesis of dihydroquinazolinone derivatives, which are biologically interesting compounds . Another study reported the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for the synthesis of anti-cancer drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Methylquinazoline and related compounds have been studied in the context of their biological activity. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-Methylquinazoline, was found to be a potent apoptosis inducer with excellent blood-brain barrier penetration and efficacy in cancer models . Another compound, a cyclic GMP phosphodiesterase inhibitor, showed potent inhibitory action and the ability to relax porcine coronary arteries .

Scientific Research Applications

Pheromone Component in Nasonia Vitripennis

4-Methylquinazoline (4-MeQ) has been identified as a minor component of the male sex pheromone in the parasitoid Nasonia vitripennis. This compound is synthesized in the abdomen of males and synergizes the response of virgin females to major pheromone components in olfactometer tests, although it is not attractive as a single component. 4-MeQ is also responsible for the characteristic medicinal odor of N. vitripennis males (Ruther, Steiner, & Garbe, 2007).

Potential Anticancer Agent

N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-methylquinazoline, has shown potent apoptosis-inducing activity and efficacy in human breast cancer and other mouse xenograft models. This compound also exhibits excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Anti-inflammatory and Antimicrobial Activities

Various 2-methylquinazolin-4(3H)-one derivatives, including those with urea, thiourea, and sulphonamide functionalities, have shown promising anti-inflammatory and antimicrobial activities. These activities were observed in compounds with significant inhibitory effects on TNF-α and IL-6 and against pathogenic bacteria and fungi (Keche & Kamble, 2014).

Inhibitor of DNA Repair Enzyme PARP

2-Alkyl- and 2-aryl-substituted quinazolinones, including 8-methylquinazolinones, have been synthesized and evaluated for inhibitory activity against the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These compounds, particularly the 8-methylquinazolinones, are among the most potent PARP inhibitors reported to date (Griffin et al., 1998).

Tubulin-Binding Tumor-Vascular Disrupting Agents

A novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) has been developed, based on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. These compounds have shown significant antitumor activity in animal models and are capable of inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature (Cui et al., 2017).

Anti-tuberculosis Activity

Novel 3-(((substituted phenyl) amino)methyl)-2-methylquinazolin-4(3H)-one compounds have exhibited potent anti-tuberculosis activity, with some analogs showing activity equal to standard anti-tuberculosis drugs like rifampicin. These compounds represent new leads for developing anti-tuberculosis agents (Panneerselvam et al., 2016).

Safety And Hazards

When handling 4-Methylquinazoline, it is advised to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEOEZZCZCCPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287113
Record name 4-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylquinazoline

CAS RN

700-46-9
Record name 4-Methylquinazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48974
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylquinazoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8Y3UW6XP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
657
Citations
S Lin, C Wang, M Ji, D Wu, Y Lv, K Zhang… - Journal of Medicinal …, 2018 - ACS Publications
… In this work, we discovered a series of novel 2-amino-4-methylquinazoline derivatives through a hybridization and subsequent scaffold hopping approach that were highly potent class I …
Number of citations: 29 pubs.acs.org
T HIGASHINO, T AMANO, Y TAMURA… - Chemical and …, 1972 - jstage.jst.go.jp
Ns-oxidation present work was carried out. When ether solution of monoperphthalic acid containing 1.2—1.3 times the calculated amount of active oxygen is made to react with 4—…
Number of citations: 10 www.jstage.jst.go.jp
S Lin, J Jin, Y Liu, H Tian, Y Zhang, R Fu… - Journal of Medicinal …, 2019 - ACS Publications
… In this work, we rationally designed a new series of 4-methylquinazoline derivatives as highly potent PI3K inhibitors that significantly suppress the phosphorylation of the main PI3K …
Number of citations: 23 pubs.acs.org
J Ruther, S Steiner, LA Garbe - Journal of chemical ecology, 2008 - Springer
… Here, we report identification of 4-methylquinazoline (4-MeQ) as a minor component of the male sex attractant of N. vitripennis, which synergizes the response of virgin females to HDL …
Number of citations: 59 link.springer.com
J Siegle, BE Christensen - Journal of the American Chemical …, 1951 - ACS Publications
… 4-Methylquinazoline has been prepared by Bogert by the hydrolysis and decarboxylation … which in turn was cyclized to 4-methylquinazoline. As had been surmised, the methyl …
Number of citations: 12 pubs.acs.org
A Pinelli, S Trivulzio, G Pojaga, G Rossoni - Pharmacological research, 1996 - Elsevier
… In this study 2-guanidine-4-methylquinazoline (2-GMQ) appeared to decrease basal and stimulated gastric acid secretion, while structurally related compounds as dimethylbiguanide, …
Number of citations: 15 www.sciencedirect.com
O Alijevic, S Kellenberger - Journal of Biological Chemistry, 2012 - ASBMB
… The small molecule 2-guanidine-4-methylquinazoline (GMQ) was recently shown to open ASIC3 at physiological pH. We have investigated the mechanisms underlying this effect and …
Number of citations: 76 www.jbc.org
T Besson, E Lingueglia, M Salinas - Neuropharmacology, 2017 - Elsevier
… Here, we compare the pharmacological modulation of ASIC1a and ASIC3 channels by amiloride and 2-guanidine-4-methylquinazoline (GMQ), two compounds commonly used for their …
Number of citations: 25 www.sciencedirect.com
X Xiao, MX Zhu, TL Xu - Neuropharmacology, 2013 - Elsevier
… Here, we report 2-guanidine-4-methylquinazoline (GMQ) as a novel inhibitor of GABA A Rs. GMQ is a small molecule with a hydrophilic guanidine group directly attached to a …
Number of citations: 15 www.sciencedirect.com
Y Gu, W Yang, A Hao, Q Xu, Y Hu - Journal of Chemical & …, 2020 - ACS Publications
… -4-methylquinazoline. By the gravimetric method, the solubility of 2-chloromethyl-4-methylquinazoline was … data of 2-chloromethyl-4-methylquinazoline in both pure and binary solvent …
Number of citations: 1 pubs.acs.org

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